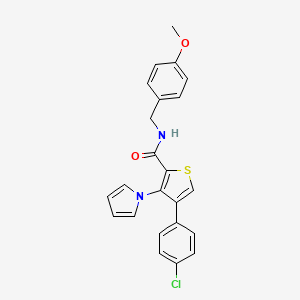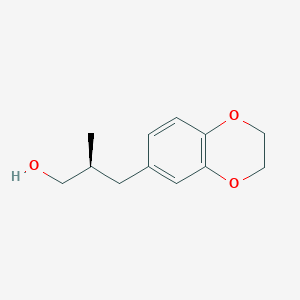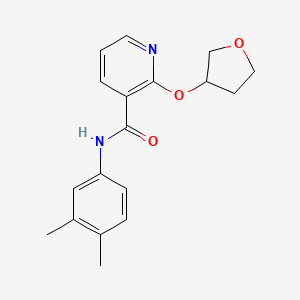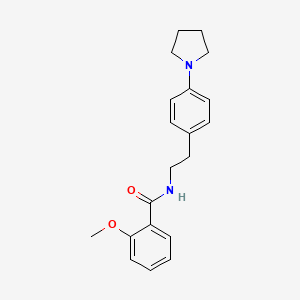
4-(4-chlorophenyl)-N-(4-methoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenyl)-N-(4-methoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is known for its unique structure and properties, which make it an ideal candidate for use in various scientific studies.
Applications De Recherche Scientifique
Antibacterial Agents
Research has shown that derivatives of pyrrole–2–carboxamide, a category to which the compound belongs, have demonstrated potent antibacterial activity. A study by Mane et al. (2017) synthesized a series of such derivatives, finding them effective against both Gram-positive and Gram-negative bacterial strains. This highlights the compound's potential as an antibacterial agent.
Lipase and α-Glucosidase Inhibition
The compound's derivatives have been investigated for their inhibition of lipase and α-glucosidase, enzymes relevant in metabolic processes. In a study by Bekircan et al. (2015), certain derivatives exhibited significant inhibitory activity, suggesting potential applications in managing conditions like diabetes or obesity.
Crystal Structure Analysis
The structural aspects of related compounds have been a subject of study, providing insights into their molecular configurations and interactions. For instance, Kumarasinghe et al. (2009) analyzed the crystal structure of similar compounds, aiding in understanding their chemical behavior and potential for various applications.
Solvent Effects on Spectra
Studying the solvent effects on the absorption and fluorescence spectra of related carboxamides, as conducted by Patil et al. (2011), can provide critical insights into the compound's behavior in different environments. This is crucial for its application in various fields, such as materials science or pharmaceuticals.
Antimicrobial Evaluation
The compound's derivatives have also been evaluated for their antimicrobial properties. Talupur et al. (2021) synthesized and assessed various derivatives for their antimicrobial efficacy, contributing to the potential development of new antimicrobial agents.
Molecular Docking Studies
Molecular docking studies, like those conducted by Spoorthy et al. (2021), are essential in predicting how the compound or its derivatives interact with biological targets. This can inform drug design and development.
Antitubercular and Antibacterial Activities
Derivatives of the compound have been studied for their antitubercular and antibacterial activities. Bodige et al. (2019) investigated pyrrolo derivatives linked to methoxypyridine, finding promising activities against tuberculosis and certain bacterial strains.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2S/c1-28-19-10-4-16(5-11-19)14-25-23(27)22-21(26-12-2-3-13-26)20(15-29-22)17-6-8-18(24)9-7-17/h2-13,15H,14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXVTTFWHSUOFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Benzyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2635186.png)


![1'-(cyclohexylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2635193.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B2635194.png)
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2635195.png)

![N-butyl-2-((7-(4-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-methylacetamide](/img/structure/B2635199.png)

![3-methyl-N-[2-(4-morpholinyl)ethyl]-1-phenyl-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B2635202.png)
![9-Ethoxy-2-(3,4,5-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2635203.png)
